rac 5-Carboxy Tolterodine-d14

LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

rac 5-Carboxy Tolterodine-d14 is a fully deuterated (d14) internal standard essential for accurate LC-MS/MS quantification of the terminal inactive 5-carboxy tolterodine metabolite. The +14 Da mass shift eliminates isotopic cross-talk, ensuring compliance with FDA/EMA bioanalytical guidelines. Unlike unlabeled or partially labeled analogs, this certified reference material provides the isotopic purity and batch-specific documentation required for validated pharmacokinetic studies under GLP/GCP.

Molecular Formula C22H29NO3
Molecular Weight 369.6 g/mol
Cat. No. B563062
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namerac 5-Carboxy Tolterodine-d14
Synonyms3-[3-[Bis(1-methylethyl-d14)amino]-1-phenylpropyl]-4-hydroxy-benzoic Acid; 
Molecular FormulaC22H29NO3
Molecular Weight369.6 g/mol
Structural Identifiers
InChIInChI=1S/C22H29NO3/c1-15(2)23(16(3)4)13-12-19(17-8-6-5-7-9-17)20-14-18(22(25)26)10-11-21(20)24/h5-11,14-16,19,24H,12-13H2,1-4H3,(H,25,26)/i1D3,2D3,3D3,4D3,15D,16D
InChIKeyNKTNTJFTBRPQIZ-IRFZPZLTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

rac 5-Carboxy Tolterodine-d14 – Deuterium-Labeled Internal Standard for Tolterodine Metabolite Quantification in LC-MS/MS


rac 5-Carboxy Tolterodine-d14 (CAS 1189681-84-2, C22H15D14NO3, MW 369.56) is a fully deuterated (d14) stable isotope-labeled form of rac 5-Carboxy Tolterodine . The unlabeled compound (rac 5-Carboxy Tolterodine, CAS 1076199-77-3, MW 355.47) is the terminal inactive carboxylic acid metabolite of the muscarinic receptor antagonist tolterodine, formed via sequential oxidation of the 5-methyl group through the 5-hydroxymethyl tolterodine (5-HMT) intermediate [1]. This deuterated analog incorporates fourteen deuterium atoms at the bis(isopropyl) amino moiety, providing a nominal mass shift of +14 Da relative to the unlabeled analyte while maintaining identical physicochemical and chromatographic behavior . The compound is exclusively intended for use as an internal standard for the quantitative determination of 5-carboxy tolterodine in biological matrices via LC-MS/MS or GC-MS methodologies.

Why Unlabeled or Partially Labeled 5-Carboxy Tolterodine Analogs Cannot Substitute for rac 5-Carboxy Tolterodine-d14 in Quantitative Bioanalysis


Generic substitution of rac 5-Carboxy Tolterodine-d14 with unlabeled rac 5-Carboxy Tolterodine or alternative deuterated analogs (e.g., d5, d6, or d7 forms) fails in validated bioanalytical workflows because the precise mass difference and isotopic purity directly determine quantitative accuracy . The d14 labeling provides a +14 Da mass shift that ensures complete baseline separation from the endogenous unlabeled analyte in MS detection, eliminating isotopic cross-talk and ion suppression artifacts . Unlabeled 5-carboxy tolterodine cannot function as an internal standard because it co-elutes with the target analyte and shares identical MRM transitions, making discrimination impossible. Partially labeled analogs with fewer deuterium atoms (e.g., d5-labeled 5-hydroxymethyltolterodine) may exhibit incomplete deuterium incorporation, leading to signal overlap and compromised quantification accuracy [1]. Furthermore, the 5-carboxy metabolite pathway is terminal and inactive, distinguishing this compound from active metabolite standards such as 5-HMT-d14, which is used for quantifying the pharmacologically active species in tolterodine/fesoterodine studies .

rac 5-Carboxy Tolterodine-d14 Quantitative Differentiation Evidence: Head-to-Head Comparisons for Procurement Decision-Making


Deuterium Incorporation: rac 5-Carboxy Tolterodine-d14 (14 Deuterium Atoms) vs. Unlabeled rac 5-Carboxy Tolterodine

rac 5-Carboxy Tolterodine-d14 contains 14 deuterium atoms at the bis(isopropyl) amino moiety, resulting in a molecular weight of 369.56 Da, compared to 355.47 Da for the unlabeled compound, yielding a mass difference of +14.09 Da . This degree of deuteration ensures complete mass spectral separation from the endogenous analyte in MRM detection .

LC-MS/MS Internal Standard Isotope Dilution Mass Spectrometry Bioanalytical Method Validation

Isotopic Purity and Analytical Reliability: Full d14 Labeling vs. Partially Deuterated Metabolite Analogs

rac 5-Carboxy Tolterodine-d14 is supplied with purity ≥98% by commercial vendors, representing a fully deuterated form at the bis(isopropyl) positions . In contrast, alternative deuterated internal standards for tolterodine metabolites, such as 5-hydroxymethyltolterodine-d5, contain only five deuterium atoms, which may exhibit incomplete isotopic enrichment and kinetic isotope effects that alter chromatographic retention [1].

Stable Isotope-Labeled Internal Standard Deuterium Purity LC-MS/MS Quantification

Metabolic Pathway Specificity: 5-Carboxy Tolterodine (Inactive Terminal Metabolite) vs. 5-HMT (Active Metabolite)

rac 5-Carboxy Tolterodine is the terminal inactive carboxylic acid metabolite formed via stepwise oxidation of the 5-methyl group through the 5-HMT aldehyde intermediate . In vitro metabolism studies demonstrate that 5-HMT and N-dealkylated tolterodine represent 83-99% of total metabolism in liver microsomes, with the 5-carboxy metabolite representing a minor terminal oxidation product [1]. This distinguishes its analytical role from the active 5-HMT metabolite, which is equipotent to tolterodine and contributes significantly to therapeutic effect [2].

Drug Metabolism Tolterodine Metabolite Profiling Pharmacokinetic Studies

LC-MS/MS Method Compatibility: Quantitative Performance with Deuterated Internal Standards

Validated LC-MS/MS methods employing deuterated internal standards for tolterodine metabolite quantification demonstrate intra- and inter-day accuracy of 98.08-104.67% and 98.73-103.06%, with precision of 1.38-4.22% and 1.62-4.25% for the 5-HMT metabolite [1]. While published validation data specifically for rac 5-Carboxy Tolterodine-d14 as an internal standard are limited, the class of deuterated tolterodine metabolite internal standards consistently supports linear calibration ranges from 20.00-5000.00 pg/mL with LLOQ of 20 pg/mL in biological matrices [2].

LC-MS/MS Method Validation Internal Standard Performance Bioanalytical Precision and Accuracy

Storage Stability and Supply Chain Consistency: Commercial Grade Specification Comparison

Commercial suppliers of rac 5-Carboxy Tolterodine-d14 specify storage at -20°C with shelf life of ≥12 months when stored properly under dry, dark conditions . The compound exists as a solid at room temperature and remains stable during ambient shipping conditions . In contrast, the unlabeled rac 5-Carboxy Tolterodine is supplied at comparable purity (≥98%) but lacks the isotopic enrichment verification required for internal standard applications .

Reference Standard Procurement Compound Stability Supply Chain Reliability

Regulatory Compliance and Documentation: Certified Reference Material vs. Research-Grade Alternatives

rac 5-Carboxy Tolterodine-d14 from major suppliers includes batch-specific Certificates of Analysis (CoA) documenting exact purity, deuterium incorporation, and lot-specific data . Unlabeled rac 5-Carboxy Tolterodine is marketed primarily as a research metabolite reference standard, with variable documentation depending on the supplier, and may not meet the traceability requirements for regulated bioanalysis . The deuterated form is explicitly designated 'for use as an internal standard' in GC- or LC-MS applications, a regulatory distinction that supports audit trails in GLP/GCP studies .

Regulatory Bioanalysis Certified Reference Standard GLP/GCP Compliance

High-Value Application Scenarios for rac 5-Carboxy Tolterodine-d14 Procurement


Validated LC-MS/MS Bioanalytical Method Development for Tolterodine Complete Metabolic Profiling

rac 5-Carboxy Tolterodine-d14 serves as the definitive internal standard for quantifying the terminal 5-carboxy tolterodine metabolite in biological matrices. Published validated methods for structurally related deuterated tolterodine metabolites demonstrate intra- and inter-day accuracy of 98.08-104.67% and precision of 1.38-4.25% across linear ranges of 20-5000 pg/mL using LC-MS/MS [1]. This compound enables simultaneous quantification of the complete metabolic pathway (parent drug, active 5-HMT, and terminal 5-carboxy metabolite) when paired with corresponding deuterated internal standards for each analyte, supporting comprehensive pharmacokinetic characterization in preclinical and clinical studies.

GLP/GCP Pharmacokinetic Studies Requiring Regulatory-Compliant Bioanalysis

For pharmacokinetic studies conducted under GLP or GCP guidelines, rac 5-Carboxy Tolterodine-d14 provides the necessary documentation and traceability for regulatory submission. The compound is supplied with batch-specific Certificates of Analysis documenting purity (≥98%) and deuterium incorporation, fulfilling the traceability requirements for validated bioanalytical methods under FDA and EMA guidance . The explicit designation as an internal standard for GC- or LC-MS supports audit trails during regulatory inspections . Procurement of this certified reference material reduces method validation burden compared to using unlabeled or research-grade alternatives that lack comparable documentation.

In Vitro Metabolism and Drug-Drug Interaction Studies with Human Liver Microsomes

In vitro metabolism studies have established that tolterodine is extensively metabolized along two pathways, with the 5-hydroxymethyl metabolite and N-dealkylated tolterodine representing 83-99% of total metabolism across mouse, rat, dog, and human liver microsomes [2]. rac 5-Carboxy Tolterodine-d14 enables accurate quantification of the terminal oxidation product in these in vitro systems, supporting investigations of CYP2D6 and CYP3A-mediated drug-drug interactions, metabolic switching phenomena, and interspecies metabolic comparisons. The +14 Da mass shift ensures baseline resolution from endogenous analyte in MRM detection, critical for accurate quantification in complex microsomal matrices.

Comparative Pharmacokinetic Studies of Tolterodine and Fesoterodine Formulations

Clinical studies comparing fesoterodine and tolterodine extended-release formulations have demonstrated that fesoterodine delivers 5-HMT with up to 40% higher bioavailability and substantially reduced pharmacokinetic variability compared to tolterodine, with active moiety exposures ranging up to 7-fold for fesoterodine versus 40-fold for tolterodine [3]. rac 5-Carboxy Tolterodine-d14 supports these comparative studies by enabling precise quantification of the terminal inactive metabolite pool, providing complementary data on total metabolic clearance and cumulative exposure. This is particularly relevant given that fesoterodine bypasses CYP2D6-dependent metabolism via ubiquitous esterases, potentially altering the relative proportion of active (5-HMT) versus inactive (5-carboxy) metabolite formation [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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